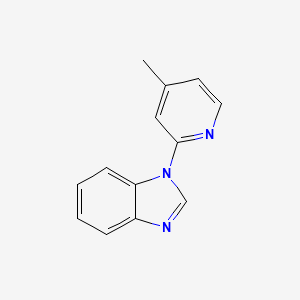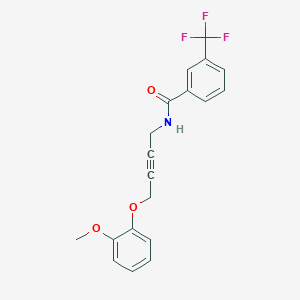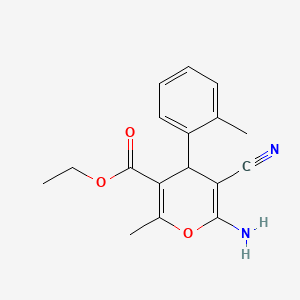![molecular formula C19H23N7O B2379584 1-Methyl-4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin CAS No. 2309775-67-3](/img/structure/B2379584.png)
1-Methyl-4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound characterized by its unique structural attributes. This compound falls under the category of heterocyclic compounds and is notable for its pyrazolopyrimidine core, making it a significant subject in pharmaceutical and chemical research.
Wissenschaftliche Forschungsanwendungen
4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine finds applications in several fields:
Chemistry: : Used as a building block in organic synthesis for developing new compounds.
Biology: : Investigated for its potential as a bioactive molecule in cell signaling pathways.
Medicine: : Explored for its pharmaceutical properties, possibly as an anti-cancer or anti-inflammatory agent.
Industry: : Employed in the creation of specialized materials or as a catalyst in certain reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves several key steps:
Cyclopropylpyrimidine formation: : The initial stage involves the preparation of 6-cyclopropylpyrimidin-4-yl. Typically, this is achieved through a cyclization reaction of appropriate starting materials under conditions such as catalytic hydrogenation.
Formation of the pyrazolopyrimidine core: : This step includes the synthesis of the 1-methyl-1H-pyrazolo[3,4-d]pyrimidine through a series of cyclization and functional group modifications.
Piperidine attachment: : Subsequent steps involve the attachment of the piperidin-1-yl group to the pyrazolopyrimidine core via nucleophilic substitution reactions.
Final coupling: : The final step is the coupling of the cyclopropylpyrimidinyl moiety to the piperidinyl-pyrazolopyrimidine using methods such as etherification reactions under controlled temperatures and pH conditions.
Industrial Production Methods
On an industrial scale, the production often involves:
Batch processing: : Synthesis in controlled batch reactors where each step can be carefully monitored.
Flow chemistry: : Using continuous flow reactors to streamline the synthesis process, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, often in the presence of oxidizing agents such as potassium permanganate.
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dichloromethane, ethanol, water.
Catalysts: : Palladium on carbon, platinum.
Major Products Formed
The major products depend on the specific reactions, but typically include:
Oxidation: : Modified versions with oxidized functional groups.
Reduction: : Simplified structures with reduced functional groups.
Substitution: : New compounds with substituted functional groups, potentially leading to new derivatives for further study.
Wirkmechanismus
The mechanism of action of this compound is primarily through:
Molecular targets: : It interacts with specific enzymes or receptors in biological systems, influencing their activity.
Pathways involved: : Typically affects signaling pathways such as the MAPK/ERK pathway, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to:
Unique structural elements: : The combination of a cyclopropylpyrimidinyl moiety with a pyrazolopyrimidine core.
Enhanced bioactivity: : Potentially higher efficacy in biological assays compared to analogous compounds.
Similar Compounds
1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: : Compounds with similar cores but different substituents.
Cyclopropylpyrimidine analogs: : Molecules featuring the cyclopropylpyrimidine moiety with varied attached groups.
Eigenschaften
IUPAC Name |
4-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-25-18-15(9-24-25)19(23-12-22-18)26-6-4-13(5-7-26)10-27-17-8-16(14-2-3-14)20-11-21-17/h8-9,11-14H,2-7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHMCWJNGDOUNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)COC4=NC=NC(=C4)C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(R)-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine](/img/structure/B2379504.png)

![Methyl 1-amino-5-(4-chlorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B2379508.png)




![4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride](/img/structure/B2379514.png)
![N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-yl]prop-2-enamide](/img/structure/B2379515.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2379520.png)
![4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride](/img/structure/B2379521.png)
![(R)-1-Boc-3-methyl-[1,4]diazepane](/img/structure/B2379523.png)

